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Abstract
6-Oxoheptanoic acid, a gamma-keto acid, holds interest within various scientific domains due

to its bifunctional nature, possessing both a ketone and a carboxylic acid moiety. This technical

guide provides a comprehensive overview of the theoretical and computational studies of 6-
oxoheptanoic acid, supplemented with relevant experimental data and protocols. The

document delves into the molecular properties, spectroscopic characteristics, and potential

biological significance of this molecule, offering a valuable resource for researchers in

chemistry, biology, and pharmacology.

Introduction
6-Oxoheptanoic acid (also known as 5-acetylvaleric acid) is a medium-chain fatty acid

derivative with the chemical formula C₇H₁₂O₃.[1][2] Its structure, featuring a terminal carboxylic

acid and a ketone group at the 6-position, imparts it with unique chemical reactivity and

potential for diverse applications, including its use as a linker in bioconjugation chemistry and

as a building block in the synthesis of novel compounds.[3][4] Understanding the fundamental

properties of this molecule at a theoretical and computational level is crucial for predicting its

behavior in various chemical and biological systems, thereby guiding its application in drug

development and other scientific endeavors. This guide summarizes key physicochemical data,

explores its theoretical underpinnings through computational analysis, provides detailed

experimental protocols for its study, and discusses its potential role in biological pathways.
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Physicochemical and Computed Properties
A collection of experimentally determined and computationally predicted properties of 6-
oxoheptanoic acid are presented below, offering a quantitative foundation for its

characteristics.

Property Value Source

Molecular Formula C₇H₁₂O₃ [1][2][4][5]

Molecular Weight 144.17 g/mol [1][2][4][5]

Melting Point 34-36 °C [5]

Boiling Point 138-140 °C at 1.5 mmHg [5]

Density 1.059 g/mL [5]

Refractive Index 1.4490 [5]

IUPAC Name 6-oxoheptanoic acid [2]

InChI

InChI=1S/C7H12O3/c1-6(8)4-

2-3-5-7(9)10/h2-5H2,1H3,

(H,9,10)

[2]

InChIKey
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Canonical SMILES CC(=O)CCCCC(=O)O [2]
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Computed Property Value Source

XLogP3 0.5 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 5 [2]

Exact Mass 144.078644 [2]

Monoisotopic Mass 144.078644 [2]

Topological Polar Surface Area 54.4 Å² [2]

Heavy Atom Count 10 [2]

Complexity 129 [2]

Theoretical and Computational Studies
While comprehensive theoretical studies specifically targeting 6-oxoheptanoic acid are limited

in publicly available literature, valuable insights can be drawn from computational analyses of

its fragmentation patterns and by applying established computational methodologies to predict

its properties.

Mass Spectrometric Fragmentation Analysis using DFT
A study by Kanawati et al. investigated the gas-phase fragmentation mechanisms of

deprotonated 5-oxohexanoic acid and 6-oxoheptanoic acid using collision-induced

dissociation (CID) experiments and Density Functional Theory (DFT) calculations at the

B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE level.[1] For the [M-H]⁻ anion of 6-
oxoheptanoic acid, the study observed successive eliminations of water, ketene (CH₂CO),

and molecular hydrogen.[1] Notably, the ejection of CO₂ from the parent anion was found to be

inhibited due to the lack of stabilization in the resulting fragment ion.[1] This provides crucial

information on the intrinsic reactivity and stability of the molecule under energetic conditions.

The proposed fragmentation pathway can be visualized as follows:
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[M-H]⁻ of 6-Oxoheptanoic Acid Fragment after H₂O loss
- H₂O

Fragment after CH₂CO loss
- CH₂CO

Fragment after H₂ loss
- H₂

Define Molecular Structure
of 6-Oxoheptanoic Acid

Geometry Optimization
(e.g., B3LYP/6-31G*)

Frequency Calculation

Simulate IR and Raman Spectra

Compare with Experimental Spectra

Assign Vibrational Modes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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